molecular formula C13H17NO4 B1608410 Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate CAS No. 135782-20-6

Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B1608410
M. Wt: 251.28 g/mol
InChI Key: JQVTXHHMCVAPDT-UHFFFAOYSA-N
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Patent
US06316444B1

Procedure details

To a solution of 2.20 g of 2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound. 1H NMR (500 MHz, CDCl3): δ7.30-7.40 (m, 5H), 5.15 (ABq, J=12.4 Hz, 2H), 3.93 (br s, 3H), 3.68 (br s, 1H), 3.47-3.63 (m, 3H), 3.02 (br s, 1H), 2.85 (br s, 1H), 1.90 (br s, 0.6H). IR (neat) 3427, 2862, 1693, 1432, 1354, 1236, 1129 cm−1.
Name
2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]2[C:24]3[CH2:23][C:22]4[C:17](=[CH:18][CH:19]=CC=4)C=3C=CC=2)=[O:10])[CH2:4]1.N1CCCCC1.C(N(C(C)C)CC)(C)C.ClC(OCC1C=CC=CC=1)=O>C(Cl)Cl.CCOC(C)=O>[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:24]2[CH:23]=[CH:22][CH:17]=[CH:18][CH:19]=2)=[O:10])[CH2:4]1

Inputs

Step One
Name
2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine
Quantity
2.2 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
1.29 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.15 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 50 mL each of 1N HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06316444B1

Procedure details

To a solution of 2.20 g of 2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine in 25 mL of CH2Cl2 was added 1.29 g of piperidine. The mixture was stirred at room temperature for 2 days. Diisopropylethylamine (7.15 g) and 6.30 g of benzyl chloroformate were added and the mixture was stirred overnight at room temperature, then diluted with 100 mL of EtOAc and washed with 50 mL each of 1N HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated. The residue was purified by flash chromatography, eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone, to yield 638 mg of the title compound. 1H NMR (500 MHz, CDCl3): δ7.30-7.40 (m, 5H), 5.15 (ABq, J=12.4 Hz, 2H), 3.93 (br s, 3H), 3.68 (br s, 1H), 3.47-3.63 (m, 3H), 3.02 (br s, 1H), 2.85 (br s, 1H), 1.90 (br s, 0.6H). IR (neat) 3427, 2862, 1693, 1432, 1354, 1236, 1129 cm−1.
Name
2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][C:12]2[C:24]3[CH2:23][C:22]4[C:17](=[CH:18][CH:19]=CC=4)C=3C=CC=2)=[O:10])[CH2:4]1.N1CCCCC1.C(N(C(C)C)CC)(C)C.ClC(OCC1C=CC=CC=1)=O>C(Cl)Cl.CCOC(C)=O>[OH:1][CH2:2][CH:3]1[O:8][CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:24]2[CH:23]=[CH:22][CH:17]=[CH:18][CH:19]=2)=[O:10])[CH2:4]1

Inputs

Step One
Name
2-hydroxymethyl-4-fluorenyloxycarbonyl-morpholine
Quantity
2.2 g
Type
reactant
Smiles
OCC1CN(CCO1)C(=O)OC1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
1.29 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.15 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6.3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 50 mL each of 1N HCl, saturated NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient system of 20:1 CH2Cl2-acetone to 9:1 CH2Cl2-acetone

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.